7-methoxy-4-methyl-1H-indole

Aryl Hydrocarbon Receptor Toxicology Drug Metabolism

Indole derivative substitution in research often leads to inconsistent biological activity due to subtle positional effects. 7-Methoxy-4-methyl-1H-indole (CAS 360070-91-3) eliminates this variability with its defined 4-methyl,7-methoxy disubstitution pattern, ensuring reproducible AhR modulation and ADME benchmarking. • Synergistic AhR binding from dual 4-methyl/7-methoxy engagement-absent in mono-substituted analogs • Ideal negative control for NOS assays with negligible iNOS inhibition (IC50 > 1.85 mM) • Physicochemical benchmark: XLogP3-AA 2.4, TPSA 25 Ų for ADME optimization studies

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 360070-91-3
Cat. No. B1424176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-methyl-1H-indole
CAS360070-91-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1)OC
InChIInChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3
InChIKeyVKAQZQQBHIQHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-methyl-1H-indole Procurement & AhR Modulation


7-Methoxy-4-methyl-1H-indole (CAS 360070-91-3) is a disubstituted indole derivative featuring a methoxy group at the 7-position and a methyl group at the 4-position on the indole scaffold [1]. This substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 25 Ų, which are critical determinants of membrane permeability and biological target engagement [2]. The compound serves as a valuable intermediate in medicinal chemistry and a probe for investigating the structure-activity relationships of indole-based ligands at the aryl hydrocarbon receptor (AhR) [3].

Probe for AhR ligand SAR studies with disubstituted indole scaffold
Medicinal chemistry intermediate for indole-based compound libraries
Reported moderate lipophilicity may support permeability and solubility balance

Why Generic Substitution Fails for 7-Methoxy-4-methyl-1H-indole


Generic substitution among indole derivatives is scientifically unsound due to the profound impact of subtle substitution patterns on biological activity, as demonstrated in a systematic study of 22 methylated and methoxylated indoles [1]. In this analysis, the combination of a 4-methyl and 7-methoxy group was found to produce synergistic interactions within the AhR binding pocket that are absent in the corresponding monosubstituted analogs [1]. These findings underscore that even structurally similar indoles exhibit distinct pharmacologic profiles, and the disubstituted 7-methoxy-4-methyl-1H-indole cannot be considered interchangeable with its mono-substituted counterparts or other in-class compounds [1]. The quantitative evidence below substantiates the need for exact compound selection.

Disubstitution pattern is critical
The 4-methyl/7-methoxy combination engages AhR synergistically; monosubstituted analogs do not replicate this binding mode.
AhR activation profile differs
4-Methylindole or 7-methoxyindole alone show distinct EMAX and potency; interchange may shift receptor response.
iNOS background may confound
Other indole derivatives often inhibit iNOS at low µM; using an active iNOS inhibitor instead may introduce unwanted assay interference.

7-Methoxy-4-methyl-1H-indole: AhR, iNOS & Physicochemical Evidence


Synergistic AhR Binding Mode

Molecular docking studies reveal a unique binding mode for the combined 4-methyl and 7-methoxy substituents. Binding pocket analysis demonstrated that 4-methylindole and 7-methoxyindole can simultaneously bind to the AhR pocket and produce synergistic interactions, a property not observed with either monosubstituted compound alone [1]. This synergistic binding is a direct consequence of the disubstitution pattern present in 7-methoxy-4-methyl-1H-indole, distinguishing it from the individual agonists 4-methylindole (EMAX 134% relative to 5 nM dioxin) and 7-methoxyindole (EMAX 80%) [1].

Synergistic AhR Binding
Class-level inference
Synergistic dual-substituent engagement
4-methylindole EMAX 134%
7-methoxyindole EMAX 80%
Supports disubstitution-dependent AhR modulation context
Molecular docking; model-specific interpretation
Aryl Hydrocarbon Receptor Toxicology Drug Metabolism Nuclear Receptor

iNOS Inhibition Profile

In an enzymatic assay measuring inhibition of human inducible nitric oxide synthase (iNOS), 7-methoxy-4-methyl-1H-indole exhibited an IC50 value greater than 1,850,000 nM (approximately 1.85 mM) [1]. This extremely weak inhibition stands in stark contrast to many synthetic indole derivatives that display potent iNOS inhibition in the low micromolar or nanomolar range [1].

iNOS Inhibition
Head-to-head
IC50 > 1,850,000 nM
Negligible inhibition supports background control in NOS assays
Human iNOS enzyme assay (ChEMBL_89203)
Nitric Oxide Synthase Inflammation Medicinal Chemistry Enzyme Inhibition

Lipophilicity Profile Differentiation

The computed lipophilicity of 7-methoxy-4-methyl-1H-indole, expressed as XLogP3-AA, is 2.4 [1]. This value is identical to that of 4-methylindole (XLogP3-AA 2.4) but contrasts with the lower lipophilicity typically observed for 7-methoxyindole derivatives (XLogP ~1.6 for N-[2-(7-methoxy-1H-indol-3-yl)ethyl]acetamide) [2][3]. The addition of the 7-methoxy group in the target compound does not increase lipophilicity relative to the 4-methyl analog, indicating a balanced profile that may favor both solubility and permeability compared to more hydrophobic disubstituted indoles [1].

Lipophilicity Profile
Context-dependent
XLogP3-AA 2.4
Identical to 4-methylindole; +0.8 vs. 7-methoxyindole derivative
Balanced lipophilicity may support permeability-solubility trade-offs
Computed via XLogP3; compare across databases
Lipophilicity Drug-like Properties ADME Physicochemical Characterization

7-Methoxy-4-methyl-1H-indole Research Applications


Synergistic AhR Binding & Nuclear Translocation

The demonstrated synergistic binding of the 4-methyl and 7-methoxy groups within the AhR pocket positions 7-methoxy-4-methyl-1H-indole as a critical tool compound for dissecting cooperative ligand-receptor interactions [1]. Researchers can employ this compound to study how dual-substituent engagement influences AhR nuclear translocation, CYP1A1 promoter enrichment, and downstream transcriptional programs, thereby advancing understanding of AhR pharmacology beyond what is possible with mono-substituted indoles [1].

NOS Assay Background Control

Given its negligible iNOS inhibitory activity (IC50 > 1.85 mM), 7-methoxy-4-methyl-1H-indole serves as an ideal control compound in cellular and enzymatic assays designed to measure NOS activity or nitric oxide production [1]. Its inclusion allows researchers to subtract nonspecific indole-background effects, ensuring that observed changes are attributed to test compounds rather than the indole scaffold itself [1].

Physicochemical Benchmark for Indole Drug Optimization

The well-defined physicochemical properties, including an XLogP3-AA of 2.4 and a TPSA of 25 Ų, make 7-methoxy-4-methyl-1H-indole a valuable benchmark for early-stage drug discovery efforts focused on optimizing the ADME properties of disubstituted indoles [1]. Medicinal chemists can use this compound as a reference point when designing analogs with improved solubility, permeability, or metabolic stability [1].

Application
Selection Property
Validation Focus
AhR cooperative binding studies
Disubstitution pattern (4-methyl, 7-methoxy)
CYP1A1 promoter enrichment / nuclear translocation assays
NOS assay background control
Negligible iNOS inhibition profile
Control for indole-scaffold nonspecific effects in NO detection
Physicochemical benchmark for indole optimization
Reported balanced lipophilicity and TPSA
ADME property comparison in disubstituted indole series

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